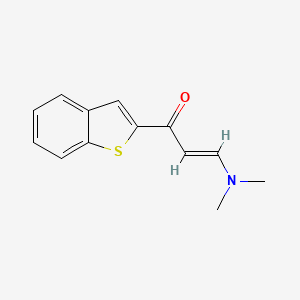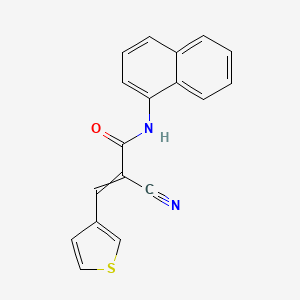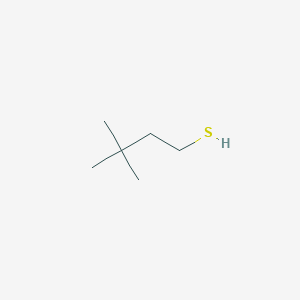![molecular formula C15H15N5O2 B2894845 1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-35-7](/img/structure/B2894845.png)
1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .Molecular Structure Analysis
The molecular structure of “this compound” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity .Chemical Reactions Analysis
The chemical reactions of pyrido[2,3-d]pyrimidines involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .Scientific Research Applications
Green Synthesis Methods
1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been a subject of research in green chemistry. A study highlighted the green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This method avoided the use of chromatography and recrystallization in the purification process, proving to be an environmentally friendly approach (Ahadi et al., 2014).
Synthesis of Pyridine-Pyrimidines
The compound is also utilized in the synthesis of pyridine-pyrimidines and their bis-derivatives. An efficient synthesis was demonstrated using a three-component reaction in the presence of triazine diphosphonium hydrogen sulfate ionic liquid, which acted as a reusable catalyst. The method also allowed for easy recovery and reusability of the catalyst, highlighting its efficiency and sustainability (Rahmani et al., 2018).
Crystal Structure Analysis
The compound's molecular and crystal structures have been thoroughly analyzed. In one study, molecules of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione were linked by hydrogen bonds and pi-pi stacking interactions. The research provided a detailed analysis of how different substitutions on the molecule affected its crystal packing and intermolecular interactions (Trilleras et al., 2009).
Medicinal Chemistry
While focusing on the non-medical applications, it's worth noting that the compound and its derivatives have been extensively studied in medicinal chemistry for their potential pharmacological activities. For example, compounds related to this compound have been analyzed for their urease inhibition properties, which could have implications in treating diseases related to urease enzymes (Rauf et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have shown to inhibit cdk2 . They likely interact with CDK2, leading to the inhibition of the enzyme’s activity, thereby disrupting the cell cycle progression and inducing apoptosis within cells .
Biochemical Pathways
Considering its potential role as a cdk2 inhibitor , it may affect the cell cycle regulation pathway. Inhibition of CDK2 can disrupt the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Similar compounds that inhibit cdk2 have shown significant cytotoxic activities against various cell lines . They can cause alterations in cell cycle progression and induce apoptosis within cells .
Action Environment
These factors can include physical environment, social environment, economic environment, cultural environment, and technological environment .
properties
IUPAC Name |
1,3-dimethyl-5-(pyridin-3-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19-13-12(14(21)20(2)15(19)22)11(5-7-17-13)18-9-10-4-3-6-16-8-10/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODVRLAYEXZGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

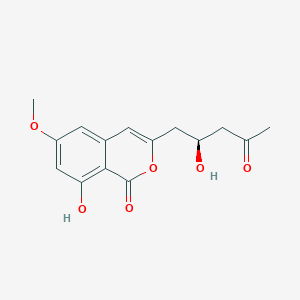
![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)

![2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2894769.png)
![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)


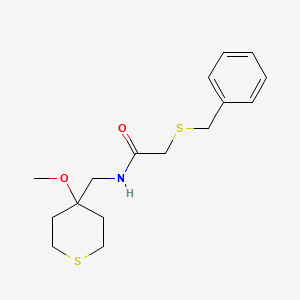
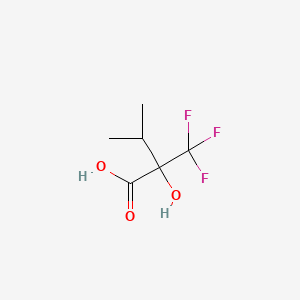
![(1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2894778.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2894779.png)
